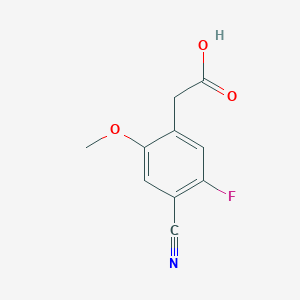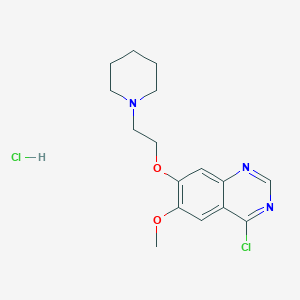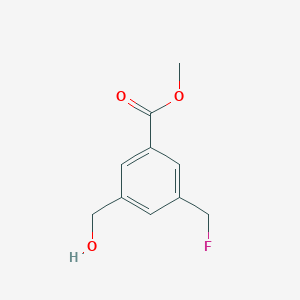
(2-(5-chloro-2-fluorophenyl)ethynyl)trimethylsilane
Overview
Description
(2-(5-chloro-2-fluorophenyl)ethynyl)trimethylsilane is an organosilicon compound that features a phenylethynyl group substituted with chlorine and fluorine atoms, and a trimethylsilyl group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-chloro-2-fluorophenyl)ethynyl)trimethylsilane typically involves the Sonogashira coupling reaction. This reaction is carried out between 5-chloro-2-fluoroiodobenzene and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction parameters to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and catalysts.
Chemical Reactions Analysis
Types of Reactions
(2-(5-chloro-2-fluorophenyl)ethynyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The phenylethynyl group can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to yield the corresponding terminal alkyne.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydride) are commonly used.
Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like potassium carbonate are typical.
Hydrolysis: Acidic or basic aqueous conditions can be employed to remove the trimethylsilyl group.
Major Products Formed
Substitution Reactions: Products with new functional groups replacing the chlorine or fluorine atoms.
Coupling Reactions: Biaryl or diarylacetylene compounds.
Hydrolysis: Terminal alkynes.
Scientific Research Applications
(2-(5-chloro-2-fluorophenyl)ethynyl)trimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties such as increased thermal stability or electronic characteristics.
Medicinal Chemistry: Explored for the development of pharmaceutical compounds due to its potential bioactivity.
Catalysis: Utilized in the development of new catalytic systems for organic transformations.
Mechanism of Action
The mechanism of action of (2-(5-chloro-2-fluorophenyl)ethynyl)trimethylsilane in chemical reactions involves the activation of the phenylethynyl group and the trimethylsilyl group. The phenylethynyl group can participate in π-π interactions and undergoes oxidative addition in cross-coupling reactions. The trimethylsilyl group serves as a protecting group for the alkyne, which can be selectively removed under specific conditions to reveal the reactive terminal alkyne.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-fluorophenyl)acetylene
- (5-Chloro-2-fluorophenyl)ethynyltrimethylsilane
- (5-Chloro-2-fluorophenyl)ethynyltriethylsilane
Uniqueness
(2-(5-chloro-2-fluorophenyl)ethynyl)trimethylsilane is unique due to the presence of both chlorine and fluorine substituents on the phenylethynyl group, which can influence its reactivity and interactions. The trimethylsilyl group provides stability and protection during synthetic transformations, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H12ClFSi |
|---|---|
Molecular Weight |
226.75 g/mol |
IUPAC Name |
2-(5-chloro-2-fluorophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H12ClFSi/c1-14(2,3)7-6-9-8-10(12)4-5-11(9)13/h4-5,8H,1-3H3 |
InChI Key |
RKWFWERIRVKUCB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1)Cl)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-bromo-1H,3H-naphtho[1,8-cd]pyran](/img/structure/B8279097.png)

![[1-(2-Chlorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B8279108.png)


![Cyclohexanecarboxylic acid [4-(4-isopropyl-phenyl)-thiazol-2-yl]-amide](/img/structure/B8279129.png)




